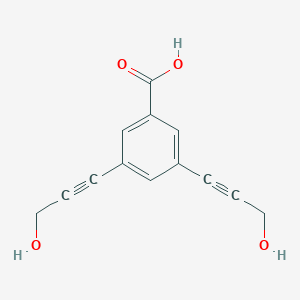
3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid is a chemical compound known for its unique structure and properties It features a benzoic acid core with two hydroxypropynyl groups attached at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid typically involves the alkylation of a benzoic acid derivative with propargyl alcohol. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the propynyl groups can be reduced to form alkanes.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypropynyl groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid
- 3,5-bis(prop-2-yn-1-yloxy)benzoic acid
- 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid
Uniqueness
3,5-Bis(3-hydroxyprop-1-yn-1-yl)benzoic acid is unique due to the presence of two hydroxypropynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
630115-96-7 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3,5-bis(3-hydroxyprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-5-1-3-10-7-11(4-2-6-15)9-12(8-10)13(16)17/h7-9,14-15H,5-6H2,(H,16,17) |
InChI Key |
XRNIKZQKFHCZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#CCO)C(=O)O)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
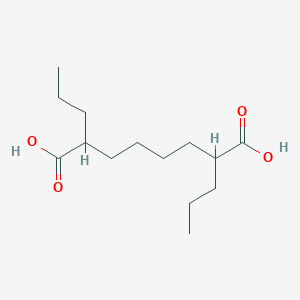
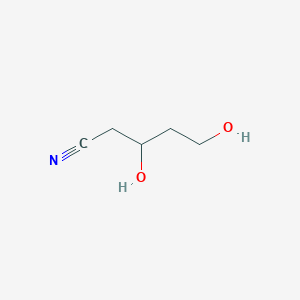
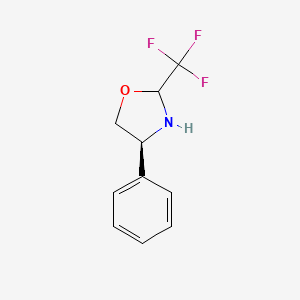
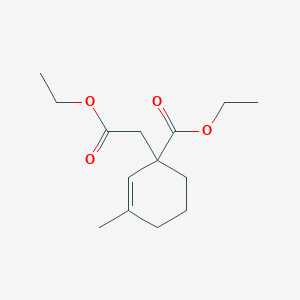



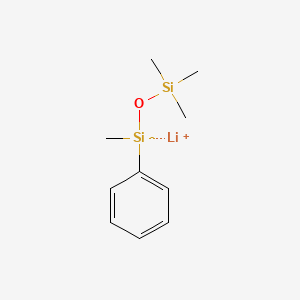
![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
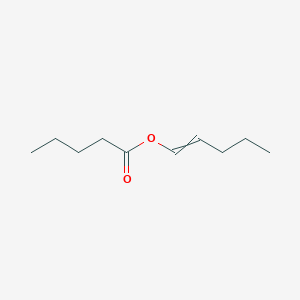
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
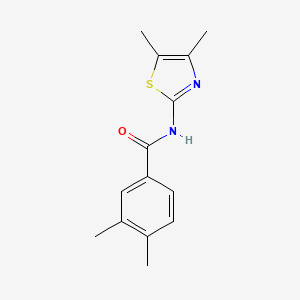
silane](/img/structure/B14230231.png)
